4-(Dipropylsulfamoyl)-N-(3-hydroxynaphthalen-2-yl)benzamide
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Overview
Description
4-(Dipropylsulfamoyl)-N-(3-hydroxynaphthalen-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a dipropylsulfamoyl group and a hydroxynaphthyl moiety, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dipropylsulfamoyl)-N-(3-hydroxynaphthalen-2-yl)benzamide typically involves multi-step organic reactions. One common approach is the sulfonation of a benzamide precursor followed by the introduction of the hydroxynaphthyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-(Dipropylsulfamoyl)-N-(3-hydroxynaphthalen-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the sulfamoyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles like amines and thiols are employed under controlled conditions.
Major Products
Scientific Research Applications
4-(Dipropylsulfamoyl)-N-(3-hydroxynaphthalen-2-yl)benzamide has been explored for its applications in several scientific domains:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Studied for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Dipropylsulfamoyl)-N-(3-hydroxynaphthalen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyl and sulfamoyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dipropylsulfamoyl)-N-(2-hydroxynaphthalen-1-yl)benzamide
- 4-(Dipropylsulfamoyl)-N-(3-hydroxyphenyl)benzamide
- 4-(Dipropylsulfamoyl)-N-(3-hydroxybenzyl)benzamide
Uniqueness
Compared to similar compounds, 4-(Dipropylsulfamoyl)-N-(3-hydroxynaphthalen-2-yl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the hydroxynaphthyl group enhances its reactivity and potential for diverse applications, making it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
918666-58-7 |
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Molecular Formula |
C23H26N2O4S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-(dipropylsulfamoyl)-N-(3-hydroxynaphthalen-2-yl)benzamide |
InChI |
InChI=1S/C23H26N2O4S/c1-3-13-25(14-4-2)30(28,29)20-11-9-17(10-12-20)23(27)24-21-15-18-7-5-6-8-19(18)16-22(21)26/h5-12,15-16,26H,3-4,13-14H2,1-2H3,(H,24,27) |
InChI Key |
ZYTBICDVDQSEIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2O |
Origin of Product |
United States |
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